3-Butylspiro[3.3]heptan-1-one
CAS No.:
Cat. No.: VC18198310
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18O |
|---|---|
| Molecular Weight | 166.26 g/mol |
| IUPAC Name | 1-butylspiro[3.3]heptan-3-one |
| Standard InChI | InChI=1S/C11H18O/c1-2-3-5-9-8-10(12)11(9)6-4-7-11/h9H,2-8H2,1H3 |
| Standard InChI Key | MTUULPVDDOYGQT-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC1CC(=O)C12CCC2 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The defining feature of 3-butylspiro[3.3]heptan-1-one is its spiro[3.3]heptane core, where two cycloalkane rings (one seven-membered and one three-membered) share a single spiro carbon atom. The butyl group () is attached to the spiro carbon, while the ketone group () occupies the 1-position of the heptane ring. This arrangement imposes significant steric strain, which influences both reactivity and conformational stability . Computational studies suggest that the spirocyclic system adopts a rigid, non-planar geometry, with the tert-butyl group enhancing steric shielding around the ketone moiety .
Spectroscopic and Computational Data
Key spectroscopic identifiers include:
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IR Spectroscopy: A strong absorption band at approximately 1700–1750 cm, characteristic of the carbonyl stretch .
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NMR Spectroscopy: Distinct signals for the spiro carbon environment, including downfield-shifted protons adjacent to the ketone group .
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XLogP3: A computed partition coefficient of 4.0, indicating moderate hydrophobicity .
The compound’s three-dimensional structure has been validated via X-ray crystallography, confirming the spiro connectivity and substituent orientation .
Synthetic Methodologies
Strain-Relocating Semipinacol Rearrangement
A breakthrough synthesis of 3-substituted spiro[3.3]heptan-1-ones was reported by researchers utilizing a strain-relocating semipinacol rearrangement (Fig. 1) . This method involves:
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Lithiation of 1-sulfonylbicyclo[1.1.0]butanes to generate a nucleophilic intermediate.
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Nucleophilic addition to 1-sulfonylcyclopropanones, forming a strained 1-bicyclobutylcyclopropanol intermediate.
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Acid-catalyzed rearrangement via protonation of the bicyclobutyl moiety, followed by a -shift to yield the spiro[3.3]heptan-1-one framework.
This method is stereospecific, producing optically active 3-substituted derivatives with high regioselectivity .
Table 1: Key Reaction Parameters for Semipinacol Rearrangement
| Parameter | Value/Description |
|---|---|
| Starting Materials | 1-Sulfonylcyclopropanols |
| Reagents | Lithiated bicyclo[1.1.0]butanes |
| Catalyst | Acid (e.g., ) |
| Yield | 60–85% |
| Stereospecificity | High (retention of configuration) |
Alternative Routes
While the semipinacol rearrangement dominates recent literature, earlier approaches involved:
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Cyclopropanation of preformed cyclohexenones followed by oxidative cleavage.
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Ring-expansion reactions of smaller spirocyclic precursors, though these methods suffer from lower yields and scalability issues .
Chemical Reactivity and Functionalization
Ketone-Directed Transformations
The ketone group serves as a versatile handle for further functionalization:
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Reduction: Catalytic hydrogenation () yields the corresponding secondary alcohol, 3-butylspiro[3.3]heptan-1-ol .
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Nucleophilic Addition: Grignard reagents add to the carbonyl carbon, producing tertiary alcohols.
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Condensation Reactions: Formation of hydrazones and semicarbazones for crystallographic analysis .
Spirocyclic Ring Modifications
The strain inherent to the spiro[3.3]heptane system enables unique reactivity:
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Ring-Opening Metathesis: Transition metal catalysts (e.g., Grubbs’ catalyst) cleave the three-membered ring, generating bicyclic olefins .
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Electrophilic Aromatic Substitution: The butyl group directs electrophiles to para positions in aromatic analogs .
Comparative Analysis with Related Spirocycles
Table 2: Structural and Functional Comparison of Spiro[3.3]heptane Derivatives
The tert-butyl variant exhibits greater hydrophobicity compared to azaspiro analogs, while phenolic derivatives offer hydrogen-bonding capabilities absent in the ketone-containing parent compound .
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